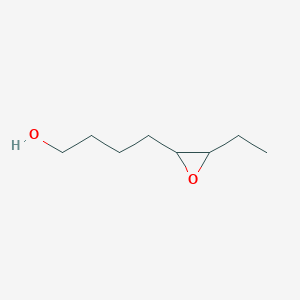
Oxiranebutanol, 3-ethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranebutanol, 3-ethyl-(9CI): is an organic compound characterized by an epoxy group attached to an octane chain. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranebutanol, 3-ethyl-(9CI) typically involves the epoxidation of octene derivatives. One common method is the metathesis polymerization of 5,6-epoxycyclooct-1-ene using the second-generation Grubbs ruthenium catalyst . This reaction is carried out under controlled conditions to ensure the formation of the epoxy group at the desired position on the octane chain.
Industrial Production Methods: In industrial settings, the production of Oxiranebutanol, 3-ethyl-(9CI) can be scaled up using similar metathesis polymerization techniques. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Oxiranebutanol, 3-ethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxy group into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the epoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes.
科学的研究の応用
Oxiranebutanol, 3-ethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound can be used to study the effects of epoxy groups on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of Oxiranebutanol, 3-ethyl-(9CI) includes its use in drug development and delivery systems.
作用機序
The mechanism of action of Oxiranebutanol, 3-ethyl-(9CI) involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions can be catalyzed by acids or bases, depending on the desired outcome. The molecular targets and pathways involved in these reactions include nucleophilic attack on the electrophilic carbon atoms of the epoxy ring, resulting in the formation of new bonds and functional groups.
類似化合物との比較
1,2-Epoxyoctane: Another epoxy compound with similar reactivity but different positional isomerism.
5,6-Epoxydecane: A longer-chain analog with similar chemical properties.
5,6-Epoxyoct-2-ene: An unsaturated analog with an additional double bond.
Uniqueness: Oxiranebutanol, 3-ethyl-(9CI) is unique due to its specific epoxy group position and the presence of a hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and materials.
特性
CAS番号 |
158669-74-0 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
4-(3-ethyloxiran-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3 |
InChIキー |
OUVPDVHDVYVBBF-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)CCCCO |
正規SMILES |
CCC1C(O1)CCCCO |
同義語 |
Oxiranebutanol, 3-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















